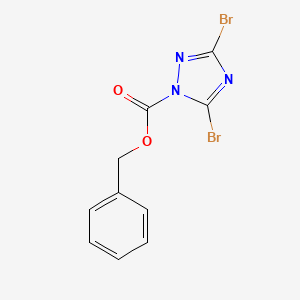

benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C9H7Br2N3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

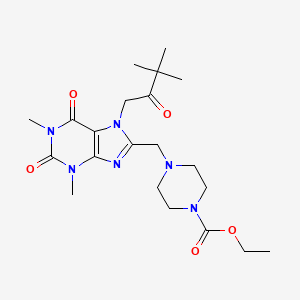

The synthesis of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves several steps. The initial formation of substitution products are thermally unstable and undergo unique rearrangements . A variety of nucleophiles have been studied, primarily falling into the categories of Phosphorous, Oxygen, and Sulfur species .Molecular Structure Analysis

The molecular structure of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is characterized by the presence of a benzyl group attached to a 1,2,4-triazole ring, which is further substituted with two bromine atoms . The InChI code for this compound is1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate can undergo a variety of chemical reactions. For instance, it can react with butyllithium in diethyl ether or tetrahydrofuran at low temperatures at position-5 . The resulting lithiated derivatives can be quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a solid compound . It has a molecular weight of 316.98 . The compound has a boiling point of 65-67 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis

1,2,4-Triazoles, including benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, can be used in organic synthesis . They can act as versatile frameworks in the synthesis of a wide range of organic compounds .

Drug Discovery

1,2,4-Triazoles have found broad applications in drug discovery . They can be used to synthesize biologically active compounds, potentially including new pharmaceuticals .

Polymer Chemistry

1,2,4-Triazoles can be used in polymer chemistry . They can be incorporated into polymers to enhance their properties or to create new types of polymers.

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles can be used to create complex structures . They can act as building blocks in the synthesis of larger, more complex molecules.

Bioconjugation

1,2,4-Triazoles can be used in bioconjugation , a process that involves attaching two biomolecules together. This can be useful in a variety of biological and medical applications.

Chemical Biology

In chemical biology, 1,2,4-triazoles can be used to study biological systems . They can be used as probes to investigate biological processes at the molecular level.

Fluorescent Imaging

1,2,4-Triazoles can be used in fluorescent imaging . They can be used to create fluorescent probes that can be used to visualize biological structures and processes.

Materials Science

In materials science, 1,2,4-triazoles can be used to create new materials . They can be incorporated into materials to enhance their properties or to create new types of materials.

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the signal word “Warning” and is associated with the hazard statements H228, H302+H312+H332, H315, and H319 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor if you feel unwell (P301+P312) .

Mécanisme D'action

Target of Action

The primary targets of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate are currently unknown

Mode of Action

It has been suggested that the compound may interact with its targets through nucleophilic substitution . This interaction could lead to changes in the targets’ function, but the specific changes are yet to be determined.

Propriétés

IUPAC Name |

benzyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O2/c11-8-13-9(12)15(14-8)10(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACILWKHIARIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2885967.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)

![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)

![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)

![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)

![2-chloro-11H-indolo[3,2-c]quinolin-6-ol](/img/structure/B2885983.png)